![molecular formula C28H27N3O6S B2484212 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-45-7](/img/structure/B2484212.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound known for its structural complexity and potential applications in various fields such as medicinal chemistry, biology, and material science. This compound features a combination of aromatic, indole, and benzamide structures, making it a subject of interest for its unique properties and reactivities.
Mechanism of Action
Target of Action
Compounds with a benzodioxole moiety have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Mode of Action
The benzodioxole moiety might interact with the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
By inhibiting COX, these compounds can affect the arachidonic acid pathway, reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The overall effect would be a reduction in inflammation and pain, as prostaglandins are involved in these processes .
Action Environment
The efficacy and stability of such compounds can be influenced by various factors, including pH, temperature, and the presence of other substances in the body .
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis procedures. One common route includes the following steps:
Preparation of the benzo[d][1,3]dioxole derivative: : This is synthesized through a series of nitration, reduction, and acylation reactions starting from commercially available catechol.
Coupling with indole derivative: : The indole ring is introduced via palladium-catalyzed cross-coupling reactions.
Formation of the thioether linkage: : This involves the reaction of the benzo[d][1,3]dioxole derivative with the indole derivative in the presence of a suitable base.
Final benzamide formation: : This step includes the condensation of the intermediate product with a 3,4-dimethoxybenzoyl chloride in the presence of a base.
Industrial production methods: : Industrial production methods for this compound would likely employ similar synthetic strategies but optimized for scale. These methods would utilize continuous flow reactors, automation, and rigorous quality control to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Can undergo oxidation reactions, especially at the indole and benzo[d][1,3]dioxole moieties.
Reduction: : The compound can be reduced under specific conditions, affecting its keto and nitro groups.
Substitution: : The benzamide and indole structures can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: : Typical electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major products formed from these reactions
Oxidation: : Various oxidized products depending on the degree and site of oxidation.
Reduction: : Reduced analogs, often with changed solubility and bioactivity.
Substitution: : Substituted derivatives with potential alterations in electronic properties.
Scientific Research Applications
Chemistry: : The compound serves as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. Biology Medicine : Could be explored for its pharmacological properties, including its potential as an anti-cancer agent or neuroprotective compound. Industry : Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Comparison with Similar Compounds
Compared to other similar compounds, such as N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is unique in its combined indole and benzo[d][1,3]dioxole structures, providing distinct electronic and steric properties.
Similar compounds
N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide
N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-3,4-dimethoxybenzamide
These similar compounds may share some chemical behaviors but differ in specific applications due to their structural nuances.
There you go—a deep dive into the world of this compound!
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-34-22-9-7-18(13-24(22)35-2)28(33)29-11-12-31-15-26(20-5-3-4-6-21(20)31)38-16-27(32)30-19-8-10-23-25(14-19)37-17-36-23/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGAQDZIDALBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
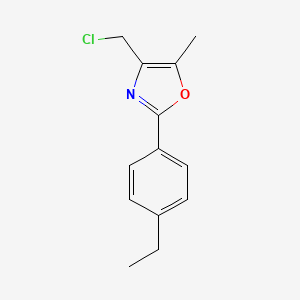
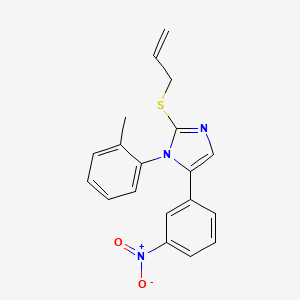
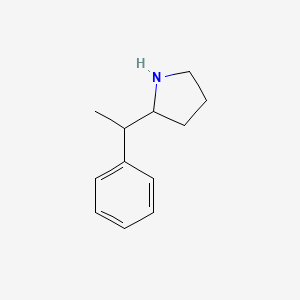
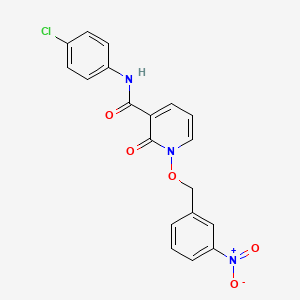
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)
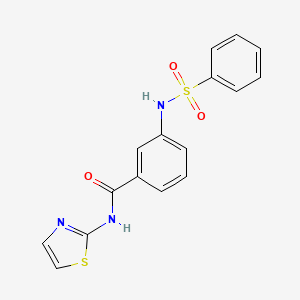
![2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2484138.png)
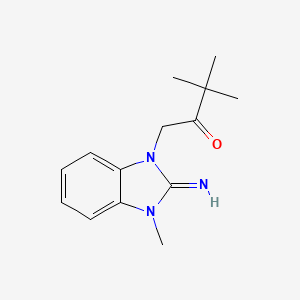
![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
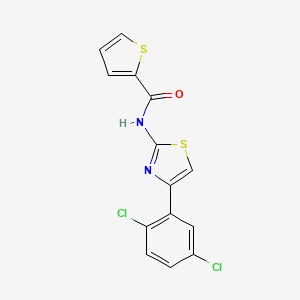
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)
